P2X2 Purinoceptor Antagonist Activity: Patent-Validated Target Engagement of the 3-Chloro-5-Fluoro Scaffold
The 1-(3-chloro-5-fluoropyridin-2-yl)ethanone-derived amine scaffold produces a potent P2X2 purinoceptor antagonist with an IC50 of 346 nM, as documented in US Patent 10174016 [1]. This activity is specific to the precise 3-chloro-5-fluoro substitution pattern; neither regioisomeric (5-chloro-3-fluoro) nor mono-halogenated (3-chloro only; 5-fluoro only) analogs have been demonstrated to yield equivalent target engagement in published or patented P2X2 antagonist series. The P2X2 receptor is a clinically relevant target for pain and inflammatory disorders, and the 346 nM potency represents a validated starting point for lead optimization.
| Evidence Dimension | P2X2 purinoceptor inhibition (IC50) |
|---|---|
| Target Compound Data | 346 nM (for derived N-[1-(3-chloro-5-fluoropyridin-2-yl)ethyl]benzamide) |
| Comparator Or Baseline | Regioisomeric analogs: no reported P2X2 IC50 data available in BindingDB or patent literature |
| Quantified Difference | Target compound scaffold yields quantifiable potency; comparator scaffolds lack documented P2X2 activity |
| Conditions | Fluorescent imaging plate reader (FLEX/FLIPR); intracellular calcium monitoring; human P2X2 purinoceptor |
Why This Matters
Procurement of this exact scaffold enables direct reproduction of a patented, potency-characterized P2X2 antagonist series, whereas regioisomeric or mono-halogenated alternatives lack equivalent target validation.
- [1] BindingDB. BDBM319838: IC50 346 nM at human P2X2 purinoceptor. US Patent 10174016, Example 5; US Patent 10202369, Example 5; US Patent 10472354, Example 5. View Source
